Obovatifol

Catalog No.
S13207590
CAS No.
214197-14-5
M.F
C20H22O5
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obovatifol

CAS Number

214197-14-5

Product Name

Obovatifol

IUPAC Name

3-methoxy-5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H22O5/c1-5-6-12-7-14-11(2)19(25-20(14)17(8-12)24-4)13-9-15(21)18(22)16(10-13)23-3/h5-11,19,21-22H,1-4H3/b6-5+/t11-,19-/m0/s1

InChI Key

SMOZKDIFJUIAKQ-NQYCLIQSSA-N

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)O

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)O

Obovatifol is a complex organic compound characterized by its unique structural features, which include a thieno-thiazine core and various functional groups. The molecular formula for Obovatifol is C29H41N3O5S2C_{29}H_{41}N_{3}O_{5}S_{2}, and it has a molecular weight of approximately 575.8 g/mol. Its IUPAC name is [2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)thieno[2,3-e]thiazin-4-yl] hexadecanoate. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its interactions with biological macromolecules.

Overview - Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Chemical_Reactions/Chemical_Reactions_Examples/Chemical_Reactions_Overview" rel="nofollow noopener" target="_blank"> .

These reactions are significant for synthesizing derivatives that may exhibit improved efficacy or novel properties.

Obovatifol demonstrates promising biological activities, particularly in the context of medicinal chemistry. Its unique structure allows it to interact with various biological macromolecules, making it a candidate for drug development. Research suggests that it may possess antimicrobial properties and could be effective against specific bacterial strains. The compound's mechanism of action likely involves binding to enzymes or receptors, influencing biological pathways that are critical for therapeutic applications .

The synthesis of Obovatifol typically involves multi-step processes:

  • Preparation of the Thieno-Thiazine Core: This foundational step involves constructing the core structure through cyclization reactions.
  • Functionalization: The core is functionalized with a pyridinylamino group, which enhances its biological activity.
  • Esterification: The final step usually involves esterifying the compound with hexadecanoic acid, requiring specific catalysts and solvents to optimize yield and purity.

Industrial production methods may also focus on optimizing these synthetic routes to enhance efficiency and reduce costs.

Obovatifol has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, Obovatifol is a candidate for drug development targeting various diseases.
  • Biological Research: Its interactions with enzymes make it useful for studying biochemical pathways and enzyme kinetics.
  • Material Science: The compound’s unique properties could be explored in developing new materials or as catalysts in

Studies on Obovatifol's interactions reveal its potential as a bioactive agent. It may interact with proteins involved in metabolic pathways or cellular signaling. These interactions are crucial for understanding how Obovatifol can be utilized in therapeutic contexts, particularly in inhibiting or activating specific biological processes .

Obovatifol shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Hexadecanoic AcidLong-chain fatty acidAntimicrobial properties
ThiazolidinedionesThiazine ring structureAntidiabetic effects
Pyridinyl CompoundsPyridine ringAntimicrobial and anti-inflammatory effects

Uniqueness of Obovatifol

Obovatifol is distinguished by its combination of a thieno-thiazine core with pyridinyl functionalization, which may enhance its specificity towards certain biological targets compared to similar compounds. Its unique structural attributes contribute to its potential efficacy in various therapeutic applications, setting it apart from other compounds within the same class .

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

342.14672380 g/mol

Monoisotopic Mass

342.14672380 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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